N-(4-hydroxybiphenyl-3-yl)benzamide
Description
Properties
Molecular Formula |
C19H15NO2 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-(2-hydroxy-5-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H15NO2/c21-18-12-11-16(14-7-3-1-4-8-14)13-17(18)20-19(22)15-9-5-2-6-10-15/h1-13,21H,(H,20,22) |
InChI Key |
INXWGOLWSBWSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxybiphenyl-3-yl)benzamide typically involves the condensation of 4-hydroxybiphenyl-3-amine with benzoic acid or its derivatives. One common method is the direct condensation of the amine and the carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxybiphenyl-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(4-hydroxybiphenyl-3-yl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-hydroxybiphenyl-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-hydroxybiphenyl-3-yl)benzamide with structurally and functionally related benzamide derivatives:
Key Comparative Insights:
Structural Influence on HDAC Inhibition: The hydroxyl group in this compound may enhance hydrogen bonding with HDAC catalytic sites compared to non-polar substituents (e.g., chloro or methyl groups). However, MS-275’s pyridinyl and aminophenyl groups confer superior potency, likely due to stronger zinc chelation in HDAC active sites .
Synthetic Strategies: this compound likely requires amide coupling between benzoic acid and a biphenylamine precursor, similar to N-(4-chlorophenyl)benzamide synthesis (using DCC or HBTU) . Hydroxyl group introduction may necessitate protective groups (e.g., silyl ethers) during synthesis to prevent side reactions, as seen in other phenolic benzamides .
Biological and Physical Properties :
- Natural benzamides (e.g., N-[1-(benzoyloxy)ethyl]benzamide) lack cytotoxicity in cancer cell lines at tested concentrations, contrasting with synthetic HDAC inhibitors like MS-275, which show potent bioactivity .
- Chlorinated derivatives (e.g., N-(4-chlorophenyl)benzamide) are common intermediates but may exhibit higher metabolic stability than hydroxylated analogs .
Computational and Experimental Data :
- AutoDock Vina-based molecular docking (as used in ) could predict binding affinities of this compound to HDAC isoforms, leveraging structural similarities to MS-275 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-hydroxybiphenyl-3-yl)benzamide, and how can reaction conditions be tuned to improve yield?
- Methodology : Multi-step synthesis typically involves coupling a benzoyl chloride derivative with a substituted biphenylamine under anhydrous conditions. For example, analogous benzamide syntheses use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane or acetonitrile, with sodium carbonate as a base . Temperature control (0–25°C) and stoichiometric ratios (e.g., 1:1.2 amine:acyl chloride) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane). Yield optimization may require iterative adjustments to solvent polarity and reaction time.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- NMR Spectroscopy : Confirm aromatic proton environments (e.g., biphenyl protons at δ 7.2–8.0 ppm) and amide NH resonance (δ ~8.5–10 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks (e.g., [M+H]+ at m/z ~318) .
- Elemental Analysis : Validate C, H, N composition within ±0.4% of theoretical values .
Q. What are the primary hazards associated with synthesizing and handling this compound?
- Risk Mitigation :
- Mutagenicity Screening : Ames II testing is recommended for analogs, as certain benzamide derivatives exhibit mutagenic potential (e.g., anomeric amides) .
- Decomposition Risks : DSC analysis of related compounds shows thermal instability above 150°C; avoid heating during purification .
- PPE Requirements : Use nitrile gloves, fume hoods, and closed systems to minimize exposure to intermediates like benzoyl chlorides .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Protocol :
- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, GPCRs) based on the compound’s aromatic and amide motifs .
- Software : AutoDock Vina (with PyRx GUI) for docking simulations. Set grid boxes to cover active sites (e.g., 25 ų) and use Lamarckian genetic algorithms for conformational sampling .
- Validation : Compare binding affinities (ΔG) with known inhibitors and validate poses using MD simulations (GROMACS) .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : If one study reports anticancer activity (IC50 = 5 µM) while another shows no effect:
- Experimental Variables : Check cell lines (e.g., MCF-7 vs. HeLa), assay conditions (serum concentration, incubation time), and compound stability (e.g., hydrolysis in PBS) .
- Statistical Analysis : Use ANOVA with post-hoc tests to confirm significance (p < 0.05) and ensure n ≥ 3 replicates .
- Mechanistic Follow-Up : Perform target engagement assays (e.g., Western blot for apoptosis markers) to validate mode of action .
Q. What strategies optimize bioavailability in preclinical studies?
- Approaches :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Modify substituents (e.g., replace methoxy with trifluoromethyl) to reduce clearance .
- In Vivo PK : Administer IV/PO doses (10 mg/kg) in rodent models and measure plasma half-life (LC-MS/MS). Aim for t½ > 4 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
